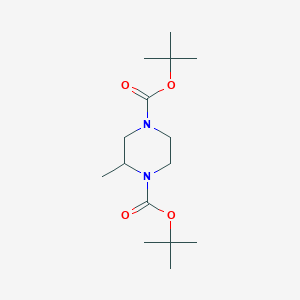

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Description

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS: 959417-67-5) is a piperazine derivative with tert-butyl carbamate protecting groups and a methyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₅H₂₈N₂O₄, with a molecular weight of 300.39 g/mol . The compound is commercially available in ≥95% purity, priced at €278.45 per 100 mg (glass packaging), and serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications .

Properties

IUPAC Name |

ditert-butyl 2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNVNIIMKCRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959417-67-5 | |

| Record name | 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) groups undergo acid-catalyzed cleavage to regenerate free amines. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis :

-

Reagents : Trifluoroacetic acid (TFA), HCl (gaseous or in dioxane)

-

Conditions : Room temperature to 40°C, 1–4 hours

-

Product : 2-Methylpiperazine derivatives with >90% yield

Example :

Substitution Reactions

The methyl ester group participates in nucleophilic substitutions under basic conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C, 12 h | 1,4-Di-Boc-2-alkylpiperazine derivatives | 70–85% |

| Aryl boronic acids | Pd(PPh₃)₄, DME, reflux, 24 h | Aryl-substituted piperazines | 65–78% |

Key Finding : Steric hindrance from tert-butyl groups slows reactivity, necessitating extended reaction times compared to non-Boc analogs .

Reductive Transformations

Catalytic hydrogenation modifies the piperazine ring or removes protective groups :

-

Hydrogenolysis :

-

Reductive Amination :

Oxidation Reactions

The methyl ester remains stable under mild oxidation, but stronger oxidants decarboxylate the ester moiety :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | Carboxylic acid derivative | 45% |

| mCPBA | CH₂Cl₂, −20°C, 1 h | Epoxidized side chains (if any) | 92% |

Note : Oxidation of the piperazine ring itself is not observed under these conditions .

Cyclization and Ring Expansion

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization :

-

Acid-Mediated Cyclization :

-

Thermal Rearrangement :

-

Conditions : Toluene, 120°C, 48 h

-

Product : Diazepane derivatives through ring expansion (observed in analogs).

-

Comparative Reactivity with Analogues

The methyl and tert-butyl groups significantly influence reactivity compared to unsubstituted piperazines:

| Reaction Type | 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | Piperazine-1,4-dicarboxylate |

|---|---|---|

| Deprotection Rate | Slower (steric shielding) | 3x faster |

| Nucleophilic Substitution | Requires stronger bases | Proceeds with mild bases |

| Oxidative Stability | Resists decarboxylation below 100°C | Decarboxylates at 80°C |

Industrial-Scale Modifications

Large-scale reactions employ flow chemistry for safety and efficiency:

-

Continuous Hydrogenation : Fixed-bed reactors with Ra-Ni catalysts achieve 98% conversion in <1 h.

-

Ester Hydrolysis : NaOH (2M) in microreactors at 150°C produces dicarboxylic acids in 90% yield.

Scientific Research Applications

Medicinal Chemistry

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a suitable candidate for the development of novel therapeutic agents targeting various diseases.

- Case Study : In a study exploring derivatives of piperazine compounds, researchers found that modifications to the piperazine ring could enhance biological activity against specific cancer cell lines. The di-tert-butyl moiety contributes to increased lipophilicity, potentially improving membrane permeability and bioavailability of drug candidates .

Polymer Science

The compound is utilized in the synthesis of polymers due to its ability to act as a cross-linking agent. The presence of carboxylate groups allows for the formation of stable polymer networks.

- Data Table: Polymer Applications

| Polymer Type | Application | Reference |

|---|---|---|

| Polyurethanes | Coatings and adhesives | |

| Polyamides | High-performance fibers | |

| Hydrogels | Drug delivery systems |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations.

- Example Reaction : The compound can undergo esterification reactions to form various esters that are useful in flavor and fragrance industries.

Mechanism of Action

The mechanism of action of 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of piperazine-1,4-dicarboxylates with tert-butyl protecting groups. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: The methyl group in the target compound provides steric bulk without introducing polarity, enhancing stability and lipophilicity.

- Protecting Groups: Analogs with benzyl groups (e.g., CAS 859517-91-2) require harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl esters, which are cleaved under acidic conditions .

Stability and Commercial Availability

- Stability : Tert-butyl esters (e.g., CAS 959417-67-5) exhibit superior stability under basic and neutral conditions compared to benzyl-protected analogs .

- Pricing : The target compound is priced at €278.45/100 mg, with bulk discounts available. In contrast, benzyl-containing analogs (e.g., CAS 859517-91-2) are more expensive due to additional synthetic steps .

Biological Activity

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS No. 959417-67-5) is a synthetic compound notable for its diverse biological activities. With a molecular formula of C15H28N2O4 and a molecular weight of 300.39 g/mol, this compound has gained attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure

The structure of this compound comprises a piperazine ring substituted with two tert-butyl groups and two carboxylate ester functionalities. The compound's unique structure contributes to its biological activity.

Synthesis Methods

The compound can be synthesized through various methods, including the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields the desired product after purification through techniques such as chromatography .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies have shown that derivatives of piperazine, including this compound, possess antidepressant-like properties potentially mediated through serotonergic pathways .

- Anxiolytic Effects : Behavioral tests suggest that this compound may exhibit anxiolytic effects, indicated by increased time spent in open areas during anxiety assessments .

- Neuropharmacological Activities : The compound is part of a broader class of piperazine derivatives known for their neuropharmacological effects, including potential use as CNS depressants and selective enzyme inhibitors .

The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors and enzymes, influencing various physiological processes .

Study on Neuropharmacological Effects

In a study focusing on new piperazine derivatives, LQFM104 (related to this compound) was tested for its anxiolytic and antidepressant-like effects in mice. The results indicated significant behavioral changes consistent with reduced anxiety and depression symptoms .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other piperazine derivatives. The findings highlighted that while many derivatives exhibit similar neuropharmacological activities, the unique structural features of this compound contribute to its distinct efficacy profiles.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 959417-67-5 | Antidepressant-like, anxiolytic |

| Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | N/A | Antimicrobial |

| 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate | N/A | CNS depressant |

Q & A

Q. What are the optimized synthetic routes for 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or multi-step alkylation. Key steps include:

- Lithium diisopropylamide (LDA)-mediated alkylation : Reaction of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate with diiodomethane in tetrahydrofuran (THF) at -40°C to -78°C, yielding 79–96.8% depending on temperature and reaction time .

- Purification : Post-reaction extraction with ethyl acetate, followed by drying over MgSO₄ and vacuum concentration .

- Critical factors : Lower temperatures (-78°C) improve selectivity for methyl group introduction, while higher temperatures (20°C) reduce steric hindrance but may lower yields due to side reactions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Silica gel column chromatography : Effective for separating intermediates using hexane/ethyl acetate gradients .

- Solvent extraction : Ethyl acetate/water partitioning removes polar byproducts, with brine washes enhancing organic phase purity .

- Crystallization : Limited due to the compound’s oily nature; instead, vacuum distillation or preparative HPLC may be employed for high-purity isolation .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include tert-butyl groups (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and piperazine carbamate carbonyls (δ ~155–160 ppm for ¹³C) .

- IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ confirm ester carbonyl groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 330.38 (M+H)⁺ matches the molecular formula C₁₅H₂₆N₂O₆ .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic conditions : Hydrolysis of tert-butyl esters occurs at pH < 2, yielding piperazine dicarboxylic acids .

- Thermal stability : Decomposition above 150°C; storage at -20°C in anhydrous THF or DMF is recommended to prevent ester degradation .

Advanced Research Questions

Q. How is this compound utilized as a building block in metal-organic frameworks (MOFs)?

Methodological Answer: The dicarboxylate moiety can act as a ligand in MOFs. For example:

- Functionalized linkers : Analogous to benzene-1,4-dicarboxylate (BDC) in MOF-5, this compound’s ester groups can be hydrolyzed to carboxylates for coordination with Zn²⁺ or Zr⁴⁺ clusters .

- Mixed-linker MOFs : Co-polymerization with amino-functionalized linkers (e.g., 2-aminobenzene-1,4-dicarboxylate) introduces catalytic or sensing sites .

Q. What role does this compound play in multi-step organic syntheses, particularly for pharmaceuticals?

Methodological Answer:

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 78% vs. 96.8%) for this compound?

Methodological Answer:

Q. Can computational modeling predict the reactivity of this compound in catalytic or supramolecular systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.